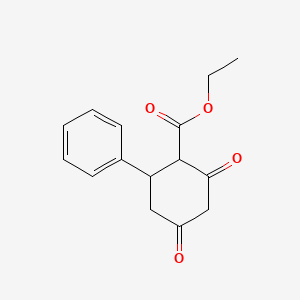

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

Description

Properties

IUPAC Name |

ethyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-2-19-15(18)14-12(8-11(16)9-13(14)17)10-6-4-3-5-7-10/h3-7,12,14H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVBHUOYUZLPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=O)CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504518 | |

| Record name | Ethyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56540-06-8 | |

| Record name | Ethyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Acetophenone with Diethyl Oxalate and Sodium Ethoxide

A well-documented method involves the reaction of acetophenone with diethyl oxalate in the presence of sodium ethoxide as a base catalyst:

-

- Acetophenone (10 mmol)

- Diethyl oxalate (10 mmol)

- Sodium ethoxide (freshly prepared, 10 mmol Na in 10 mL dry ethanol)

- Stirring overnight at room temperature followed by heating at 80 °C for 30 minutes

- Acidification with sulfuric acid to pH 2

- Extraction with dichloromethane

- Drying over sodium sulfate and solvent evaporation under vacuum

- Recrystallization from ethanol to purify the product

-

- Sodium ethoxide deprotonates acetophenone to form an enolate ion.

- The enolate attacks diethyl oxalate, leading to the formation of an intermediate β-keto ester.

- Intramolecular cyclization and subsequent keto-enol tautomerization yield the cyclohexanedione structure with the phenyl substituent.

- Acid work-up stabilizes the product as the ethyl ester.

Alternative Method: Reaction at Low Temperature with Acetyl Compounds and Diethyl Oxalate

Another approach involves the reaction of acetyl-containing compounds with diethyl oxalate at low temperatures (-5 °C) to control reactivity:

- Reagents and Conditions:

- Reactants: Acetyl compound (e.g., acetophenone) and diethyl oxalate

- Solvent: Ethanol or ethyl acetate

- Base: Sodium ethoxide or sodium metal in ethanol

- Reaction time: Overnight stirring at -5 °C

- Work-up: Partition between water and ethyl acetate, extraction, drying over anhydrous sodium sulfate, and evaporation under vacuum

- The residue is often used directly in subsequent steps without further purification.

This method allows better control over side reactions and can improve yield and purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Description | Key Parameters | Outcome/Purification |

|---|---|---|---|---|

| 1 | Acetophenone + Diethyl Oxalate + NaOEt | Base-catalyzed condensation and cyclization | Stir overnight, heat 80 °C 30 min | Acidify to pH 2, extract, dry, recrystallize from EtOH |

| 2 | Acetyl compound + Diethyl Oxalate + Na metal | Low temperature condensation | Stir at -5 °C overnight | Extract with ethyl acetate, dry, evaporate solvent |

Research Findings and Notes

- The synthesis is sensitive to reaction conditions such as temperature and pH; careful control is necessary to avoid side products.

- Sodium ethoxide is a common base due to its ability to generate enolates efficiently in ethanol solvent.

- Acidification after the reaction is crucial to protonate intermediates and isolate the desired ester.

- Purification by recrystallization from ethanol yields high-purity products suitable for further applications.

- Spectroscopic data (IR, ^1H NMR) are consistent with the expected keto and ester functionalities and phenyl substitution.

- The reaction can be scaled and adapted for various substituted acetophenones to yield analogues of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate has been identified as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of:

- Angiotensin-Converting Enzyme Inhibitors (ACEIs) : The compound serves as a precursor for synthesizing ACE inhibitors, which are crucial in treating hypertension and heart failure. For instance, it is linked to the synthesis of drugs such as lisinopril and benazepril, which have demonstrated significant therapeutic effects in managing cardiovascular diseases .

Synthetic Organic Chemistry

The compound is notable for its role in synthetic organic reactions. It can be employed in:

- Grignard Reactions : this compound can participate in Grignard reactions to form various derivatives. The preparation method involves reacting beta-bromophenylethane with magnesium to generate a Grignard reagent, which is then reacted with oxalic acid diethyl ester to yield the desired product. This method is advantageous due to its high yield and relatively low production costs .

Chemical Intermediates

As a versatile chemical intermediate, this compound can be transformed into various other compounds through:

- Esterification and Hydrolysis : The compound can undergo esterification reactions to form different esters that may have distinct biological activities or properties. Additionally, hydrolysis can yield acids that may serve further applications in drug development or agrochemicals .

Case Study 1: Synthesis of ACE Inhibitors

A study highlighted the synthesis of ACE inhibitors from this compound through a series of chemical transformations. The research demonstrated that modifying this compound could lead to derivatives with enhanced pharmacological profiles, making it a valuable target for further development .

Case Study 2: Grignard Reaction Optimization

Research focused on optimizing the Grignard reaction involving this compound showed that varying the reaction conditions significantly impacted yield and purity. The findings suggested that controlling temperature and solvent ratios could enhance the efficiency of synthesizing this compound .

Mechanism of Action

The mechanism of action of Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s keto and ester groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

- Molecular Formula : C₁₄H₁₄O₄

- Molecular Weight : 246.26 g/mol

- Key Differences :

- The ester group is methyl (vs. ethyl in the target compound), reducing its molecular weight by ~14 g/mol.

- The absence of an ethyl chain may enhance solubility in polar solvents compared to the ethyl analog.

- Both compounds share identical substituents (2,4-dioxo and 6-phenyl groups), suggesting similar reactivity in ketone-mediated reactions .

Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate

- Molecular Formula : C₂₁H₂₂O₅

- Molecular Weight : 354.40 g/mol

- Key Differences: Contains a furan-2-yl substituent and 4-ethoxyphenyl group, introducing heterocyclic and electron-donating ethoxy moieties. The cyclohexene ring (vs. Reported to exhibit anticancer and antifungal properties, attributed to the furan and ethoxyphenyl groups .

Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate

- Molecular Formula : C₂₂H₂₂O₄

- Molecular Weight : 350.41 g/mol

- Key Differences :

- Substituted with a 4-methoxyphenyl group, which may improve membrane permeability due to the methoxy group’s lipophilicity.

- The cyclohexene ring adopts a distorted sofa conformation , influencing steric interactions in biological systems.

- Demonstrated utility as a precursor for heterocyclic fused compounds (e.g., isoxazoles, pyrazoles) .

Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate

- Molecular Formula : C₂₆H₂₂Cl₂O₄

- Molecular Weight : 477.36 g/mol

- Key Differences :

Comparative Data Table

Critical Analysis of Structural and Functional Differences

- Replacement with bulkier esters (e.g., benzyl) could further modulate solubility and binding affinity.

Substituent Effects :

Ring Conformation :

- Cyclohexane rings (fully saturated) exhibit greater flexibility, while cyclohexene derivatives (partially unsaturated) offer rigidity and conjugation, influencing both reactivity and drug-receptor interactions .

Biological Activity

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate (CAS Number: 56540-06-8) is a compound with significant biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₆O₄

- Molecular Weight : 260.29 g/mol

- LogP : 1.88 (indicating moderate lipophilicity)

Biological Activity

This compound exhibits a range of biological activities that can be categorized as follows:

1. Antioxidant Activity

Research indicates that this compound may possess antioxidant properties, which can protect cells from oxidative stress. Antioxidants are crucial in preventing cellular damage caused by free radicals.

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. This effect is vital in conditions such as arthritis and other inflammatory diseases.

3. Analgesic Properties

This compound demonstrates potential analgesic effects, making it a candidate for pain management therapies. Its mechanism may involve the modulation of pain signaling pathways in the nervous system.

The biological effects of this compound are mediated through various biochemical pathways:

- Cell Signaling Pathways : It influences key signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, impacting the metabolism of various substrates and potentially leading to altered drug efficacy and toxicity profiles.

Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Modulation of inflammatory cytokines | |

| Analgesic | Inhibition of pain signaling pathways |

Case Study 1: Analgesic Efficacy

In a controlled study involving animal models, this compound demonstrated significant analgesic effects comparable to standard analgesics. The study highlighted its ability to reduce pain perception without causing significant adverse effects on motor function.

Case Study 2: Anti-inflammatory Action

Another study investigated the anti-inflammatory properties of the compound in a model of induced arthritis. Results indicated a marked reduction in inflammatory markers and improved joint function in treated subjects compared to controls.

Safety Profile

While this compound shows promising biological activity, its safety profile requires careful consideration:

- Toxicity Studies : Preliminary toxicity assessments suggest that at therapeutic doses, the compound exhibits low toxicity; however, higher doses may lead to adverse effects such as hepatotoxicity or nephrotoxicity.

Q & A

Q. What are the standard synthetic routes for Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate?

The compound is typically synthesized via a Michael addition reaction . A common protocol involves refluxing ethyl acetoacetate with a substituted chalcone (e.g., 2,4-dichlorophenyl or 4-fluorophenyl derivatives) in absolute ethanol using NaOH as a base catalyst. After 8–12 hours of reflux, the mixture is cooled, and the product is isolated via filtration and recrystallized from ethanol. Monitoring reaction progress using TLC and optimizing catalyst concentration (e.g., 10% NaOH) are critical for yield improvement .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclohexenone ring structure.

- IR spectroscopy to identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and ester functionalities.

- X-ray crystallography for resolving crystal packing and conformational analysis. Software like SHELXL (for refinement) and OLEX2 (for visualization) are widely used to analyze puckering parameters and intermolecular interactions .

Q. How is the purity of the synthesized compound validated?

Purity is assessed via HPLC (using reverse-phase C18 columns with acetonitrile/water gradients) and melting point determination . For crystallized samples, refinement parameters (e.g., R-factor < 0.05 in X-ray studies) and residual electron density maps in SHELXL outputs provide additional validation .

Q. What are the common solvents and recrystallization conditions for this compound?

Ethanol and methanol are preferred due to the compound’s moderate polarity. Recrystallization is typically performed by dissolving the crude product in hot ethanol (~60°C) and cooling slowly to room temperature. Ice-water quenching is used to precipitate intermediates during synthesis .

Q. How is the cyclohexenone ring conformation analyzed?

Cremer-Pople puckering parameters (Q, θ, φ) are calculated from X-ray data to classify ring conformations (e.g., envelope, half-chair, screw-boat). Software like PLATON or SHELXL automates this analysis, with θ values distinguishing between conformers (e.g., θ = 50–60° for half-chair vs. >100° for screw-boat) .

Advanced Research Questions

Q. How can structural disorder in crystallographic data be resolved for this compound?

Disorder, often observed in phenyl or cyclohexenone moieties, is modeled using occupancy refinement in SHELXL. For example, in asymmetric units with dual conformers (e.g., 68.4% vs. 31.6% occupancy), iterative refinement with geometric restraints ensures accurate atomic displacement parameters. Validation tools like ADDSYM (in PLATON) check for missed symmetry .

Q. What strategies are employed to optimize reaction yields in Michael addition syntheses?

Yield optimization involves:

- Catalyst screening : Testing bases (e.g., KOH vs. NaOH) or organocatalysts for enantioselective routes.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require post-reaction purification.

- Temperature gradients : Stepwise heating (e.g., 60°C → reflux) minimizes side reactions. Post-hoc analysis via GC-MS identifies byproducts (e.g., unreacted chalcones) .

Q. How are biological activities (e.g., acetylcholinesterase inhibition) evaluated for cyclohexenone derivatives?

In vitro assays include:

- Ellman’s method for AChE inhibition, measuring thiocholine production at 412 nm.

- MTT assays on cancer cell lines (e.g., HCT116) to assess cytotoxicity (IC₅₀ values). Dose-response curves and molecular docking (using AutoDock Vina) correlate structural features (e.g., substituent electronegativity) with activity .

Q. How do intermolecular interactions influence crystal packing and stability?

Weak C–H···O hydrogen bonds (2.5–3.2 Å) and π-π stacking (3.8–4.2 Å between phenyl rings) stabilize the lattice. Mercury software visualizes these interactions, while Hirshfeld surface analysis quantifies contact contributions (e.g., O···H interactions ≈15–20% of total surface) .

Q. What computational methods are used to predict spectroscopic properties or reactivity?

- DFT calculations (Gaussian09/B3LYP/6-31G**) simulate NMR/IR spectra and optimize transition states for Michael addition.

- Molecular dynamics (GROMACS) models solvation effects on conformation.

Discrepancies between experimental and computed data (e.g., ¹³C NMR shifts >2 ppm) indicate steric or electronic effects not captured in gas-phase models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.